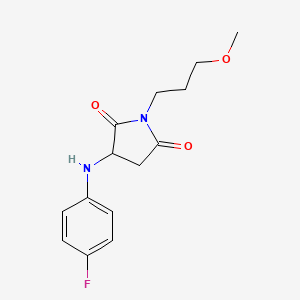

3-(4-Fluoroanilino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione

Description

3-(4-Fluoroanilino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative with structural modifications designed to enhance pharmacological activity. The compound features a 4-fluoroanilino substituent at the 3-position and a 3-methoxypropyl group at the 1-position of the pyrrolidine-2,5-dione core. These modifications are hypothesized to influence receptor binding, metabolic stability, and bioavailability. Pyrrolidine-2,5-dione derivatives are widely studied for their anticonvulsant, antinociceptive, and neuroprotective properties, often targeting ion channels (e.g., voltage-gated sodium and calcium channels) and neurotransmitter systems (e.g., GABAergic pathways) .

Properties

IUPAC Name |

3-(4-fluoroanilino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O3/c1-20-8-2-7-17-13(18)9-12(14(17)19)16-11-5-3-10(15)4-6-11/h3-6,12,16H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFKZATURZCNGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluoroanilino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the 4-fluoroaniline and 3-methoxypropylamine precursors. These precursors are then reacted under controlled conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, adhering to environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, 3-(4-Fluoroanilino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione can be used to study protein interactions and enzyme activities. Its fluorescent properties make it a useful tool in imaging and tracking biological processes.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to interact with biological targets can be harnessed to create new drugs for treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism by which 3-(4-Fluoroanilino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidine-2,5-dione Derivatives

Mechanistic Insights

- The 3-methoxypropyl chain could enhance solubility compared to bulkier morpholine derivatives (e.g., Compound 4) .

- Compound 4: The morpholinopropyl group improves CNS penetration, contributing to its superior ED50 (18.5 mg/kg) in anticonvulsant models. Its balanced sodium/calcium channel inhibition suggests broad-spectrum activity .

- Compound 3: The shorter 2-morpholinoethyl chain reduces sedation risk but limits efficacy in thermal hyperalgesia, highlighting the trade-off between substituent length and therapeutic scope .

Side Effect Profiles

- Sedation is a critical concern for pyrrolidine-2,5-dione derivatives. Compound 9, with a piperazinyl-propyl group, causes significant sedation at 45 mg/kg, whereas the target compound’s methoxypropyl group may mitigate this risk due to reduced lipophilicity .

- Fluorine substitution in the target compound could reduce hepatotoxicity, a common issue with valproic acid derivatives .

Methodological Considerations

Dose-effect evaluations () underpin the pharmacological comparisons. For example, Compound 4’s ED50 was determined using formalin tests and ion channel assays, ensuring reproducibility . The target compound’s hypothetical potency would require similar standardized models for direct comparison.

Biological Activity

3-(4-Fluoroanilino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following properties:

| Property | Details |

|---|---|

| CAS Number | 142014-00-4 |

| Molecular Formula | C16H18FN2O2 |

| Molecular Weight | 284.33 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)NC3=CC=CC=C3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound is believed to modulate enzyme activity and receptor interactions, influencing various cellular pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It can bind to and modulate receptor activity, potentially altering signal transduction pathways critical for cell survival and growth.

- Induction of Apoptosis : In cancer models, it has shown potential to induce apoptosis in malignant cells through the activation of pro-apoptotic proteins.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, a study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxic effects, particularly against melanoma cells. The results indicated:

- IC50 Values : The IC50 values ranged from 5 to 15 µM across different cell lines, suggesting potent activity.

- Mechanism of Action : Flow cytometry analysis revealed that the compound induced cell cycle arrest at the G1 phase and promoted apoptosis.

Anti-inflammatory Effects

In addition to anticancer properties, the compound has been evaluated for anti-inflammatory activities. Research indicates:

- Inhibition of Pro-inflammatory Cytokines : The compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

- Potential Applications : These findings suggest its potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the aniline moiety appears to enhance the lipophilicity and stability of the compound, which may contribute to its biological activity. Comparative studies with similar compounds indicate that variations in substituents can lead to significant changes in potency:

| Compound | IC50 (µM) | Notes |

|---|---|---|

| This compound | 5 - 15 | Potent anticancer activity |

| 3-(4-Chloroanilino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione | 20 - 40 | Reduced potency compared to fluorinated variant |

| 3-Anilino-1-(3-methoxypropyl)pyrrolidine-2,5-dione | >50 | Lacks halogen substitution |

Case Studies

A notable case study involved the application of this compound in a preclinical model for melanoma treatment. The study highlighted:

- Tumor Reduction : Mice treated with the compound showed a significant reduction in tumor size compared to control groups.

- Survival Rates : Increased survival rates were observed in treated groups, indicating potential therapeutic benefits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.